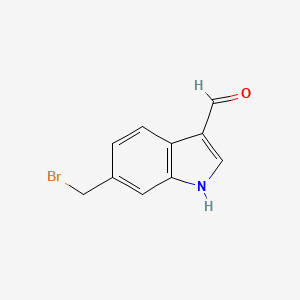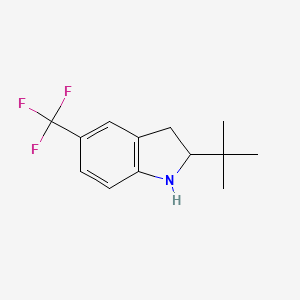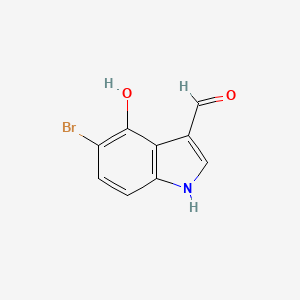
1H-Indole, 4-nitro-2-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is a heterocyclic compound that features both a nitro group and a pyridine ring attached to an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE typically involves the nitration of 2,2-bipyridine-N-oxide to produce 4-nitro-2-(pyridin-2-yl)pyridine 1-oxide . This process can be significantly accelerated using microwave-assisted synthesis, reducing the reaction time from 72 hours to just 2 hours . The reaction conditions generally involve the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid.
Industrial Production Methods
While specific industrial production methods for 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(pyridin-2-yl)-1H-indole-4-amine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is primarily related to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The pyridine ring can also coordinate with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Uniqueness
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is unique due to its combination of a nitro group and a pyridine ring attached to an indole core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
242794-69-0 |
|---|---|
分子式 |
C13H9N3O2 |
分子量 |
239.23 g/mol |
IUPAC名 |
4-nitro-2-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)13-6-3-5-10-9(13)8-12(15-10)11-4-1-2-7-14-11/h1-8,15H |
InChIキー |
BKPDWZRSIAQSSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)
![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)



![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)

![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)

![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)


